2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline
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Overview
Description
2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety, which is further substituted with a 4-methylphenyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 4-Methylphenyl Group: The piperazine intermediate is then reacted with 4-methylphenyl derivatives to introduce the 4-methylphenyl group.
Coupling with Quinoline: The final step involves coupling the substituted piperazine with a quinoline derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, modulating their activity. For example, it may interact with alpha1-adrenergic receptors, serotoninergic 5-HT1A receptors, and dopaminergic receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline: Similar structure with a methoxy group instead of a methyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a bromophenyl and chlorophenyl group.
Uniqueness
2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.
Properties
CAS No. |
57961-92-9 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-10-21(11-7-18)25-16-14-24(15-17-25)13-12-20-9-8-19-4-2-3-5-22(19)23-20/h2-11H,12-17H2,1H3 |
InChI Key |
AVISSVCPVJZEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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